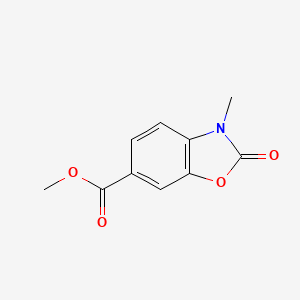

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate

Description

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate (CAS: [refer to ]) is a heterocyclic compound featuring a benzoxazole core substituted with a methyl group at position 3, a ketone group at position 2, and a methoxycarbonyl group at position 4. Its molecular formula is C₉H₇NO₄, with a molecular weight of 193.16 g/mol . The compound’s structure has been characterized via SMILES (COC(=O)c1ccc2NC(=O)Oc2c1) and InChI key (FUJBKRLYHYJMNF-UHFFFAOYSA-N) . It is primarily utilized in pharmaceutical and agrochemical research as a precursor for synthesizing bioactive molecules .

Properties

IUPAC Name |

methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO4/c1-11-7-4-3-6(9(12)14-2)5-8(7)15-10(11)13/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JWOTWGRYSKOBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)C(=O)OC)OC1=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methyl-2-aminobenzoic acid with methyl chloroformate in the presence of a base, such as triethylamine, to form the desired oxazole ring .

Industrial Production Methods

the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxazole ring to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups onto the benzene ring .

Scientific Research Applications

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Biology: The compound’s derivatives have shown potential as enzyme inhibitors and antimicrobial agents.

Medicine: Research is ongoing into its potential use in drug development, particularly for its anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and derivative of the compound .

Comparison with Similar Compounds

Structural and Functional Comparison

Key Research Findings

Catalytic Efficiency : PEG-SO₃H significantly accelerates benzoxazole synthesis, achieving yields >85% for 2-alkyl derivatives within 6 hours .

Antibacterial Potential: Quinoxaline analogs with sulfonohydrazine moieties demonstrate broad-spectrum activity, suggesting benzoxazole derivatives could be optimized similarly .

Structural Insights : X-ray crystallography (using SHELX and ORTEP ) reveals that substituents at position 2 (e.g., propyl vs. methyl) modulate molecular planarity and intermolecular interactions .

Biological Activity

Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate is a compound that has garnered attention for its diverse biological activities, including antimicrobial, antifungal, and anticancer properties. This article delves into the biological activity of this compound, supported by various research findings and case studies.

Overview of Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Activity : The compound has shown effectiveness against various bacterial strains.

- Antifungal Properties : It demonstrates antifungal activity, making it a candidate for further exploration in treating fungal infections.

- Anticancer Effects : Research indicates that this compound has potential anticancer effects, particularly against certain cancer cell lines.

The biological effects of this compound are attributed to its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and molecular targets can vary depending on the specific application and derivative of the compound.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, when tested against the MCF-7 breast cancer cell line, the compound showed promising results in reducing cell viability .

A study involving derivatives of benzoxazole highlighted their antiproliferative effects against multiple tumor cell lines. The results indicated that modifications to the benzoxazole structure could enhance its anticancer potency .

Antimicrobial and Antifungal Studies

Research has also focused on the antimicrobial properties of this compound. In various assays, it was found to inhibit the growth of several bacterial and fungal strains. The compound's effectiveness as an antimicrobial agent suggests potential applications in developing new treatments for infectious diseases.

Case Study 1: Anticancer Efficacy

In one notable study, this compound was tested on MCF-7 cells. The cells were treated with different concentrations of the compound, and cell viability was assessed using an MTT assay. The results indicated a dose-dependent decrease in cell viability, with significant inhibition observed at higher concentrations .

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 85 |

| 25 | 60 |

| 50 | 30 |

Case Study 2: Antimicrobial Activity

Another study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Candida albicans. The compound demonstrated effective inhibition of both pathogens at varying concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Candida albicans | 20 |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-methyl-2-oxo-1,3-benzoxazole-6-carboxylate, and how can reaction conditions be optimized?

- Methodological Answer: Synthesis typically involves cyclization of precursor amides or esters. For example, benzoxazole rings can be formed via condensation of o-aminophenol derivatives with carbonyl compounds under acidic or thermal conditions. A published protocol for analogous benzisoxazoles (e.g., 3-[chloro(phenyl)methyl]-6-methyl-1,2-benzoxazole) uses cyclization with boron trifluoride diethyl etherate as a catalyst . Optimization may involve varying solvent systems (e.g., DMF or acetic acid), temperature (80–120°C), and stoichiometry of reactants. Purity is confirmed via HPLC or NMR, with yields reported between 50–70% in related studies .

Q. How is the compound characterized structurally, and what analytical techniques are critical for validation?

- Methodological Answer: X-ray crystallography is the gold standard for structural confirmation. Programs like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are widely used to analyze bond lengths, angles, and intermolecular interactions (e.g., van der Waals forces in crystal packing) . Complementary techniques include:

- NMR : H and C NMR to verify substituent positions (e.g., methyl at C3, carboxylate at C6).

- MS : High-resolution mass spectrometry (HRMS) to confirm molecular weight (CHNO, exact mass 207.053).

- IR : Peaks near 1700 cm indicate the carbonyl group (2-oxo) .

Q. What preliminary biological activities have been reported for structurally related benzoxazole derivatives?

- Methodological Answer: Analogous 3-methyl-2-oxo-benzoxazole sulfonohydrazides exhibit broad-spectrum antibacterial activity (MIC: 0.0313–0.250 mg/mL against 24 bacterial strains) . Researchers should design in vitro assays using:

- Bacterial strains : Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli).

- Controls : Positive (e.g., ciprofloxacin) and vehicle (e.g., DMSO).

- Dose-response curves : To calculate IC values and assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How do substituent modifications at the 3-methyl or 6-carboxylate positions influence bioactivity and crystallographic packing?

- Methodological Answer:

- SAR Studies : Replace the 3-methyl group with bulkier alkyl chains (e.g., ethyl, isopropyl) to evaluate steric effects on antibacterial potency. For the 6-carboxylate, esterify or amidate to modulate lipophilicity and membrane permeability .

- Crystallography : Substituents alter dihedral angles (e.g., phenyl ring tilt relative to benzoxazole plane) and hydrogen-bonding networks. For example, replacing methyl with chlorine increases Cl⋯H interactions, affecting crystal density and melting points .

Q. What computational methods are suitable for predicting hydrogen-bonding patterns and stability in polymorphs?

- Methodological Answer: Use density functional theory (DFT) to model intermolecular interactions. Software like Gaussian or CrystalExplorer calculates interaction energies for H-bond donors/acceptors (e.g., carbonyl O or NH groups). Graph-set analysis (as defined by Etter’s rules) classifies motifs (e.g., chains, rings) to predict dominant packing modes . Experimental validation via PXRD and DSC is critical to confirm computational predictions .

Q. How can contradictions in reported bioactivity data be resolved, particularly regarding MIC variability across studies?

- Methodological Answer: Discrepancies often arise from:

- Assay conditions : Differences in bacterial inoculum size, growth media (e.g., Mueller-Hinton vs. LB agar), or incubation time.

- Compound purity : Validate via HPLC (>95% purity) and control for degradation products.

- Strain-specific resistance : Test against standardized panels (e.g., ATCC strains) and include replicate experiments. Meta-analyses of published data (e.g., using PRISMA guidelines) can identify trends and outliers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.